N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a benzyl group, a tetrahydroquinoline moiety, and a dimethylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline core.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
Uniqueness
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)30(28,29)25-21-11-12-22-20(15-21)10-13-24(27)26(22)16-19-6-4-3-5-7-19/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUXAUAIAVWSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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